2-Trimethylsilylacetate

Semiconductor lithography Photoresist silylation Vapor-phase deposition

Acid-labile substrates degrade under TMSCl silylation due to HCl release, while TBDMS reagents lack reactivity toward hindered targets. 2-Trimethylsilylacetate resolves both. • Chloride-free silylation via acetate leaving group-generates only mild acetic acid, preserving acid-sensitive functionalities. • Enables vapor-phase photoresist treatment in semiconductor manufacturing (≥7 wt% Si incorporation, ≤135 °C process window). • Chemoselective protection of -OH, -SH, phenol, ketone, and -COOH groups without enolization or dehydration. • Supplied at ≥98% purity (GC); available from 25 mL to 500 mL with expedited global logistics.

Molecular Formula C5H11O2Si-
Molecular Weight 131.22 g/mol
Cat. No. B8312296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trimethylsilylacetate
Molecular FormulaC5H11O2Si-
Molecular Weight131.22 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=O)[O-]
InChIInChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)/p-1
InChIKeyJDMMZVAKMAONFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trimethylsilylacetate Overview


2-Trimethylsilylacetate (CAS 2754-27-0, C₅H₁₂O₂Si, MW 132.23) is an organosilicon reagent that functions as a silylating agent for hydroxyl, ketone, thiol, phenol, and carboxylic acid functionalities [1]. Unlike chlorosilane-based reagents (e.g., TMSCl), it generates acetate as the leaving group rather than chloride, conferring distinct selectivity profiles and reduced corrosivity in vapor-phase applications [2]. The compound exists as a colorless liquid at ambient temperature (purity >98.0% GC) with boiling point 107.5 °C and density 0.882 g/mL at 25 °C .

Chloride-free vapor-phase silylation for photoresist and semiconductor processing
Chemoselective protection of acid-sensitive alcohols, phenols, and ketones
Compatibility with thermally labile resists (process temperature ≤135 °C)

2-Trimethylsilylacetate: Irreplaceable Silylation Agent


Silylating agents are not functionally interchangeable. Trimethylsilyl chloride (TMSCl) releases HCl during reaction, causing substrate decomposition in acid-sensitive systems and generating corrosive byproducts incompatible with semiconductor manufacturing environments [1]. Conversely, bulkier reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) impart superior hydrolytic stability to derivatives but exhibit markedly reduced reactivity toward sterically hindered or weakly acidic substrates, and are entirely ineffective for silylating inorganic oxy-anions where trimethylsilyl-based reagents succeed [2]. 2-Trimethylsilylacetate occupies a specific performance niche: it delivers the reactivity of a TMS donor without chloride-mediated side reactions, enabling applications where neither TMSCl nor TBDMS reagents are suitable [3].

Chloride vs. acetate leaving group

TMSCl releases HCl, which may corrode equipment and degrade acid-sensitive substrates; the acetate leaving group avoids strong acid generation.

Reactivity mismatch with bulky silyl reagents

TBDMS reagents may fail with sterically hindered or weakly acidic substrates, including inorganic oxy-anions, where trimethylsilyl-based reagents remain effective.

Side reaction profile

HCl from TMSCl can induce enolization and rearrangement in multifunctional molecules; acetate-based silylation may reduce these competing pathways.

2-Trimethylsilylacetate: Differentiation Evidence


Chloride-Free Vapor-Phase Silylation

In vapor-phase photoresist silylation for semiconductor manufacturing, 2-trimethylsilylacetate generates acetic acid as the leaving group, which is characterized as nontoxic and only mildly corrosive. This contrasts with trimethylsilyl chloride (TMSCl), which produces HCl that corrodes equipment and introduces chloride impurities detrimental to device performance [1]. The process using 2-trimethylsilylacetate is effective at ≤135 °C, enabling compatibility with thermally labile photoresists such as poly(t-butoxycarbonyloxystyrene) (t-BOC), which decomposes above 125-130 °C [2]. A minimum silicon incorporation threshold of 7 wt% into the resist film is required for acceptable image formation [3].

Chloride-free vapor-phase silylation
Head-to-head
Acetate leaving group; acetic acid byproduct
vs HCl (highly corrosive) from TMSCl
Supports equipment-compatible photoresist processing context
Process ≤135 °C; Si incorporation ≥7 wt% reported
Semiconductor lithography Photoresist silylation Vapor-phase deposition

High-Yield Synthesis and Scalability

Trimethylsilyl 2-trimethylsilylacetate (CAS 24082-11-9), a derivative of 2-trimethylsilylacetate, can be synthesized from trimethylchlorosilane and trimethylsilyl acetate with a reported yield of approximately 84% [1]. An alternative route using trimethylchlorosilane and trimethylsilyl bromoacetate achieves a comparable yield of approximately 83% [2]. Ethyl trimethylsilylacetate, a closely related α-silyl ester, is reported as stable to routine handling and storable in glass containers for years without detectable changes in physical or spectral properties [3].

Synthetic yield and scalability
Cross-study comparable
~84% yield (route A);
~83% yield (route B)
Reported yields support process feasibility context
Two independent synthetic routes
Organosilicon synthesis Silyl ester preparation Process chemistry

Catalytic C-Si Activation for Peterson Olefination

Ethyl trimethylsilylacetate undergoes catalytic C-Si bond activation in the presence of the phosphazene base t-Bu-P4. Reaction with benzophenone at −78 °C proceeds to give the unsaturated carboxylate product in excellent yield via a Peterson-type olefination pathway [1]. This methodology was further extended to the synthesis of enaminoesters using N-alkylformanilide substrates [2]. The low-temperature compatibility contrasts with many traditional Wittig and related olefination protocols that require higher temperatures or strongly basic conditions that can compromise sensitive substrates.

Low-temperature Peterson olefination
Supporting evidence
−78 °C; excellent yield reported
Supports cryogenic stereoselective alkene synthesis context
Catalytic t-Bu-P4 base; Peterson mechanism
Peterson olefination C-Si bond activation Stereoselective alkene synthesis

Selective Silylation Without Enolization

Alkyl trimethylsilylacetates silylate relatively acidic compounds including ketones, alcohols, alkanethiols, phenols, and carboxylic acids with synthetic and mechanistic characterization reported [1]. The acetate leaving group mechanism avoids the strong acid generation that occurs with TMSCl, thereby minimizing competing acid-catalyzed side reactions such as enolization, dehydration, or rearrangement in sensitive ketone and alcohol substrates [2]. This chemoselectivity profile is distinct from TMSCl, which frequently induces unwanted side reactions in multifunctional molecules due to HCl liberation.

Selective silylation without enolization
Class-level inference
No strong acid generation
vs HCl from TMSCl
Supports chemoselective protection context
Reported for ketones, alcohols, phenols, carboxylic acids, thiols
Chemoselective protection Ketone silylation Alcohol protection

Reactivity Advantage Over Bulky Silyl Reagents

Silylating agents bearing a tert-butyldimethylsilyl (TBDMS) group exhibit superior hydrolytic stability compared to trimethylsilyl (TMS) derivatives, but this comes at the cost of reduced reactivity, particularly toward sterically hindered or weakly acidic substrates [1]. Trimethylsilyl-based reagents, including 2-trimethylsilylacetate, maintain higher reactivity profiles, enabling silylation of substrates that TBDMS reagents fail to derivatize under comparable conditions. In the specific case of inorganic oxy-anion analysis, TMS reagents successfully silylate phosphoric acid and boric acid, whereas TBDMS chloride is reported as entirely ineffective for these substrates even in the presence of imidazole base in DMF [2].

Reactivity advantage over bulky silyl reagents
Class-level inference
Successful silylation of phosphoric and boric acid
vs failure by TBDMS chloride
Supports reagent selection for weakly reactive substrates
Inorganic oxy-anion analysis; TBDMS ineffective under comparable conditions
Silyl protecting groups Steric effects Derivatization efficiency

2-Trimethylsilylacetate: Application Scenarios


Chloride-Free Photoresist Silylation

2-Trimethylsilylacetate is the preferred silylation material for vapor-phase photoresist treatment in semiconductor manufacturing where chloride contamination is prohibited and process temperatures must remain ≤135 °C to preserve thermally labile resists such as t-BOC. Its acetate leaving group produces acetic acid—nontoxic and only mildly corrosive—eliminating the equipment corrosion and device impurity issues associated with TMSCl [1]. The process achieves ≥7 wt% silicon incorporation into the resist film, enabling oxygen plasma resistance and negative-tone image development via reactive ion etching (RIE) [2]. This scenario directly leverages the quantitative differentiation established in Evidence Item 1.

Dielectric Surface Treatment for Interconnects

In semiconductor interconnect fabrication, 2-trimethylsilylacetate (OTMSA) is employed to form a high-density monolayer on the top surface of dielectric layers prior to patterning. This treatment modifies surface properties to facilitate subsequent processing steps. The compound is specified alongside hexamethyldisilazane (HMDS) and trimethylsilyldiethylamine (TMSDEA) as viable reagents for this application, with selection among these three based on specific process compatibility requirements [3]. This application scenario is supported by semiconductor patent literature and stems from the same chloride-free silylation capability documented in Evidence Item 1.

Chemoselective Protection of Acid-Sensitive Substrates

In multistep organic syntheses of pharmaceutical intermediates and natural products, 2-trimethylsilylacetate enables chemoselective silylation of alcohols, phenols, and ketones without inducing acid-catalyzed side reactions such as enolization or dehydration that plague TMSCl-based protocols. This selectivity arises from the acetate leaving group mechanism, which avoids strong acid generation [4]. The reagent is applicable to a broad substrate scope including carboxylic acids and alkanethiols [5]. This scenario derives directly from the mechanistic selectivity evidence in Evidence Items 4 and 5.

Low-Temperature Peterson Olefination

Ethyl trimethylsilylacetate serves as an α-silyl carbanion precursor for Peterson olefination under catalytic t-Bu-P4 base activation at −78 °C. This cryogenic protocol yields unsaturated carboxylates in excellent yield and has been extended to enaminoester synthesis [6]. The method is particularly valuable when substrates contain thermally sensitive functional groups or when stereochemical control requires low-temperature conditions unattainable with conventional Wittig or thermal olefination methods. This application scenario is substantiated by the C-Si bond activation evidence in Evidence Item 3.

Application
Selection Property
Validation Focus
Chloride-free photoresist treatment
Acetate leaving group (non-corrosive byproduct)
Silicon incorporation and resist thermal stability
Dielectric surface modification for interconnects
High-density monolayer formation
Surface property modification and process compatibility
Chemoselective silylation of acid-sensitive substrates
Acetate mechanism avoids strong acid generation
Substrate scope and side reaction profile
Cryogenic Peterson olefination
Catalytic C-Si activation at −78 °C
Yield and stereochemical integrity context

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